

Sotagliflozin volume depletion risk patient selection

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Compound Focus: Sotagliflozin

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Incidence of Volume Depletion with Sotagliflozin

The table below summarizes the incidence of volume depletion reported in key clinical trials.

Trial / Context	Patient Population	Sotagliflozin	Placebo	Notes & Source
SCORED	T2DM, CKD, and CV risk factors	5.2%	4.0%	Reported as an adverse reaction [1].
SOLOIST-WHF	T2DM, hospitalized for worsening HF	6.0% (Severe hypotension)	Not specified	Incidence of severe hypotension reported [2].
General Use	Adult patients with HF or T2DM, CKD, and CV risk factors	Most common reaction ($\geq 5\%$)	-	Listed in prescribing information [3] [4].

Risk Factors for Volume Depletion

Clinical evidence identifies the following patient characteristics that increase the risk of volume depletion:

- **Renal Impairment:** Patients with an estimated glomerular filtration rate (eGFR) below 60 mL/min/1.73 m² are at higher risk. The risk is further increased in those with an eGFR **below 30 mL/min/1.73 m²**, who experienced more volume-related events like hypotension and dizziness [5] [3] [4].
- **Concomitant Diuretic Use:** Patients on loop diuretics are at an increased risk for volume depletion or hypotension [3] [4].
- **Advanced Age:** Patients aged 65 years and older may be more susceptible to volume depletion adverse reactions, including hypotension [5] [3] [4].
- **Hemodynamic Status:** Initiating therapy in patients who are volume-depleted can precipitate symptomatic hypotension [3].

Recommended Risk Mitigation Strategies

The following protocols are recommended to minimize the risk of volume depletion in clinical practice and trials.

Pre-Treatment Assessment (Prior to Initiation)

- **Assess Volume Status:** Correct volume depletion before starting **sotagliflozin** [3] [4].
- **Evaluate Renal Function:** Assess eGFR before initiation [3].
- **Review Medications:** Identify concomitant use of loop diuretics and other antihypertensive agents [4].

Dosing & Administration

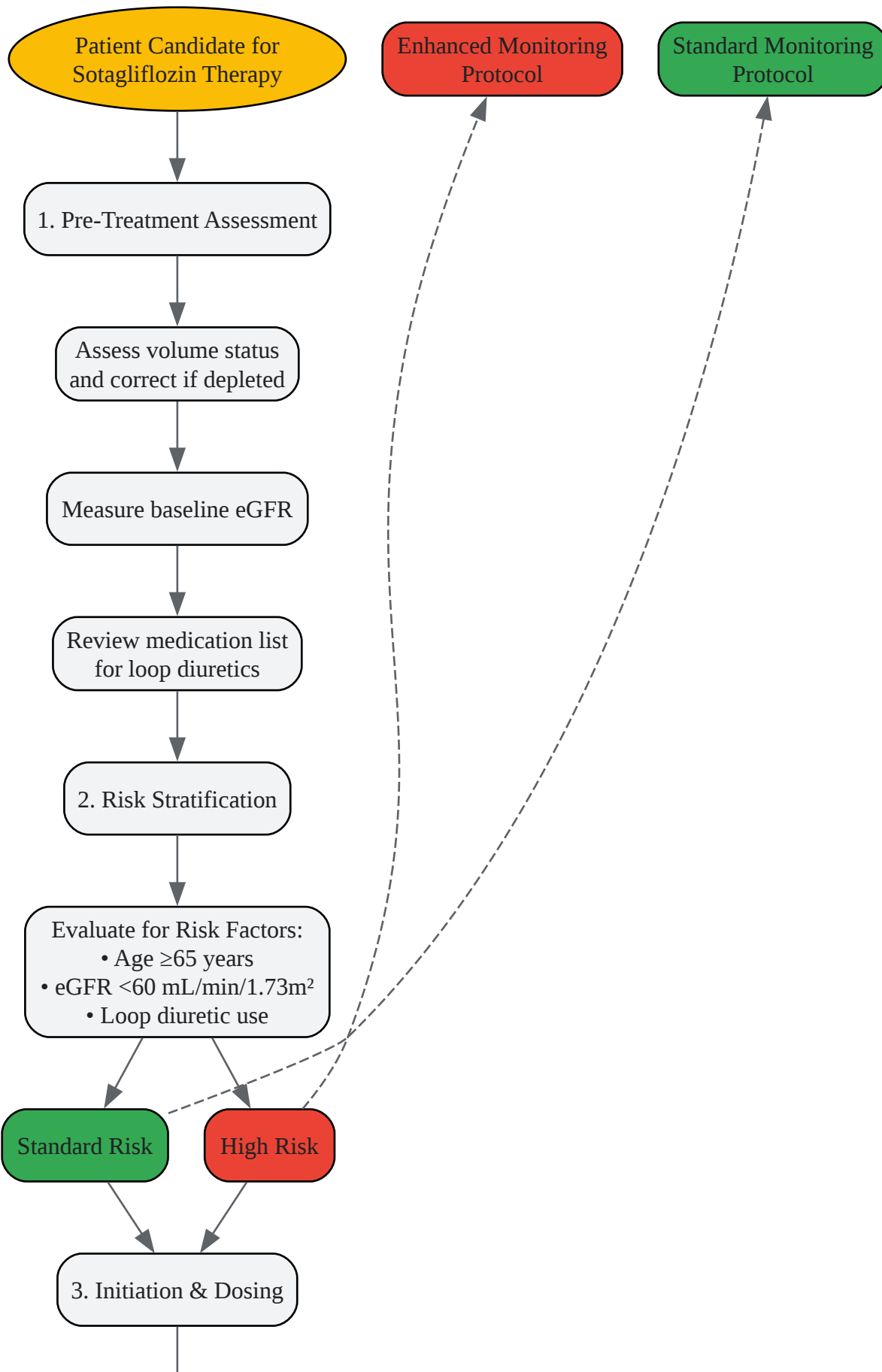
- **Dosing in Stable Patients:** The recommended starting dose is 200 mg once daily, taken not more than one hour before the first meal of the day. The dose may be up-titrated to 400 mg after at least 2 weeks if tolerated [5] [3].
- **Dosing in Heart Failure Patients:** For patients with **decompensated heart failure**, dosing may begin as soon as the patient is **hemodynamically stable**, including during hospitalization or immediately upon discharge [5] [3] [4].

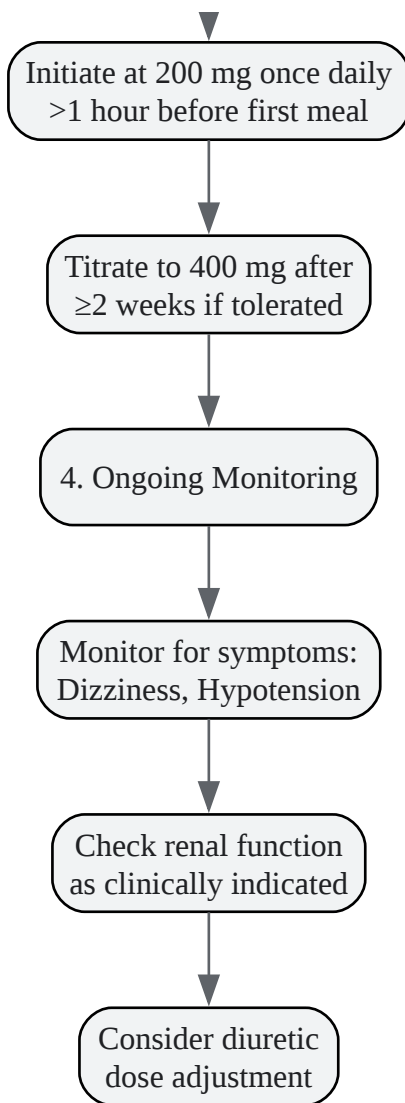
Monitoring During Therapy

- **Monitor for Signs/Symptoms:** Vigilantly monitor for signs and symptoms of hypotension after initiating therapy, especially in patients with the risk factors listed above [3] [4].
- **Assess Renal Function:** Monitor renal function after initiating therapy and as clinically indicated thereafter [3] [4].

Experimental Protocol for Volume Depletion Risk Assessment

For researchers designing preclinical or clinical studies, consider the following structured assessment based on clinical trial methodologies.





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Key Clinical Trial Designs for Reference

The foundational evidence for these protocols comes from major outcome trials:

- **SOLOIST-WHF Trial:** A Phase 3 trial in patients with type 2 diabetes who were hospitalized for worsening heart failure. Patients received **sotagliflozin** 200 mg once daily, initiated before or within 3 days of discharge, with follow-up visits at 1, 2, and 4 weeks, then every 4 months. This trial demonstrated the safety and efficacy of in-hospital initiation [2].
- **SCORED Trial:** A Phase 3 trial in patients with type 2 diabetes, chronic kidney disease, and other cardiovascular risk factors. It provided key data on the incidence of adverse events, including volume depletion, in a high-risk population [1].

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